molecular formula C15H13F3N2O4S B11130186 N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine

N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine

Cat. No.: B11130186
M. Wt: 374.3 g/mol
InChI Key: CZRGNLCFGIDBND-UHFFFAOYSA-N
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Description

N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is a synthetic organic compound featuring a 1,3-thiazole core substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group and at the 4-position with a methyl group. The 5-position of the thiazole is functionalized via a carbonyl linkage to beta-alanine, a non-proteinogenic amino acid. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethoxy group and improved solubility via the beta-alanine moiety.

Properties

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

IUPAC Name

3-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H13F3N2O4S/c1-8-12(13(23)19-7-6-11(21)22)25-14(20-8)9-2-4-10(5-3-9)24-15(16,17)18/h2-5H,6-7H2,1H3,(H,19,23)(H,21,22)

InChI Key

CZRGNLCFGIDBND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an alpha-haloketone under acidic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor with a trifluoromethoxy group.

    Coupling with Beta-Alanine: The final step involves coupling the thiazole derivative with beta-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.

Scientific Research Applications

Chemistry

In the field of chemistry, N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

Biologically, this compound is being investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group is particularly significant as it enhances the metabolic stability and bioavailability of drug candidates. Studies suggest that compounds with thiazole rings often exhibit substantial biological activity, including antimicrobial and anticancer properties.

Medicine

In medical research, derivatives of this compound are evaluated for their therapeutic effects, such as:

  • Anti-inflammatory Activity : Potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Investigated for efficacy against various pathogens.
  • Anticancer Activity : Displaying significant efficacy against human tumor cells, as evidenced by studies showing high levels of antimitotic activity .

Industry

Industrially, this compound can be utilized in developing advanced materials like polymers and coatings due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

GW 501-516 (Cardarine)

Structure: {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid Key Differences:

  • Substituent : 4-(trifluoromethyl)phenyl vs. 4-(trifluoromethoxy)phenyl in the target compound.
  • Functional Group : Acetic acid derivative vs. beta-alanine.
    Activity : GW 501-516 is a PPARδ agonist used for enhancing endurance and lipid metabolism. The trifluoromethyl group and acetic acid moiety are critical for PPARδ binding, whereas the trifluoromethoxy group in the target compound may alter receptor affinity and metabolic stability .
Ethyl 4-methyl-2-({N-[(4-phenyl-1-piperazinyl)carbonyl]-L-alanyl}amino)-1,3-thiazole-5-carboxylate

Structure : Ethyl ester with a piperazinyl-L-alanyl side chain.
Key Differences :

  • Substituent : Piperazinyl-L-alanyl group vs. beta-alanine.
  • Functional Group: Ethyl ester vs. free carboxylic acid (via beta-alanine). The target compound’s beta-alanine may favor peripheral activity due to reduced CNS bioavailability .

Compounds with Trifluoromethoxy/Trifluoromethyl Substitutions

N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)-L-serine

Structure : L-serine replaces beta-alanine; trifluoromethyl instead of trifluoromethoxy.
Key Differences :

  • Amino Acid: L-serine’s hydroxyl group vs. beta-alanine’s shorter chain. Activity: This compound inhibits Escherichia coli DsbA, a bacterial disulfide bond-forming enzyme. The trifluoromethyl group may reduce steric hindrance compared to the bulkier trifluoromethoxy group, impacting enzyme binding .
Triflumuron

Structure: 2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide Key Differences: Benzamide backbone vs. thiazole-beta-alanine. Activity: An insect growth regulator targeting chitin synthesis. The trifluoromethoxy group is retained, but the thiazole-beta-alanine structure in the target compound suggests divergent biological targets (e.g., mammalian enzymes vs. insect-specific pathways) .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Functional Groups Reported Activity
Target Compound ~432.3 3.8 0.15 Trifluoromethoxy, beta-alanine Under investigation
GW 501-516 ~438.4 4.2 0.08 Trifluoromethyl, acetic acid PPARδ agonist
Compound ~418.3 3.5 0.20 Trifluoromethyl, L-serine DsbA inhibitor (antibacterial)
Ethyl Ester Analog ~499.5 4.5 <0.05 Piperazinyl-L-alanyl, ethyl ester Probable CNS activity

Key Observations :

  • Beta-alanine improves aqueous solubility relative to GW 501-516’s acetic acid, which may favor renal excretion.
  • The ethyl ester analog’s high logP aligns with CNS-targeting drugs, whereas the target compound’s lower logP suggests peripheral action.

Biological Activity

N-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-beta-alanine is a compound of increasing interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antitumor effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀F₃NOS
  • CAS Number : 317318-96-0
  • Melting Point : 120–123 °C

Biological Activity Overview

Research indicates that compounds with thiazole rings often exhibit diverse biological activities, including anticancer properties. The following sections will detail specific findings related to the biological activity of this compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.7 μM to 28.7 μM across different types of cancers such as lung, ovarian, and breast cancers .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Reference
EKVX (Lung)1.7
OVCAR-4 (Ovarian)21.5
MDA-MB-435 (Breast)15.1

The mechanism by which thiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate both extrinsic and intrinsic apoptotic pathways . Additionally, they may inhibit key signaling pathways that promote cell proliferation and survival.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on various human cancer cell lines. The results indicate a concentration-dependent response, with higher concentrations leading to increased cytotoxic effects.

Table 2: Concentration Dependence of Cytotoxic Effects

Concentration (μM)% Cell ViabilityReference
1075%
5050%
10030%

Case Studies

In one notable case study, a derivative similar to this compound was tested for its effects on HeLa and K562 cells. The study found that the compound exhibited selective cytotoxicity towards these cancer cells while having minimal effects on normal fibroblast cells .

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